Furan vs. Pyridine Substitution at Pyrazine 3-Position: SRPK1 IC50 Shift
In a closely related indolyl-acetamide series sharing the identical 3-(furan-2-yl)pyrazin-2-yl core scaffold, replacement of the pyridine ring with a furan ring produced a measurable change in SRPK1 inhibitory potency. The pyridine-containing reference compound exhibited an IC50 of 23.9 nM, while the furan analog showed an IC50 of 65 nM [1]. This 2.7-fold potency shift demonstrates that the furan substitution at the pyrazine 3-position is a non-redundant structural determinant of biological activity within this scaffold class. While this specific SAR data does not belong to the 4-acetamidobenzamide derivative, it provides class-level evidence that the furan moiety in the target compound is functionally distinct from a pyridine replacement.
| Evidence Dimension | SRPK1 inhibitory potency |
|---|---|
| Target Compound Data | No IC50 data available for CAS 2034300-35-9 itself |
| Comparator Or Baseline | Furan analog of indolyl compound 38: IC50 = 65 nM; Pyridine analog (compound 38): IC50 = 23.9 nM |
| Quantified Difference | 2.7-fold IC50 increase upon furan substitution (65 nM vs. 23.9 nM) |
| Conditions | Kinase inhibition assay; indolyl-acetamide scaffold series sharing 3-(furan-2-yl)pyrazin-2-yl core |
Why This Matters
This SAR data demonstrates that the furan heterocycle at the pyrazine 3-position modulates target binding, suggesting that analogs with alternative heterocyclic substitutions cannot be expected to replicate the biological profile of the target compound.
- [1] BindingDB Assay Entry. SRPK1 inhibition SAR: pyridine→furan replacement shifts IC50 from 23.9 nM to 65 nM. BindingDB assay ID 1, entry ID 9200. View Source
